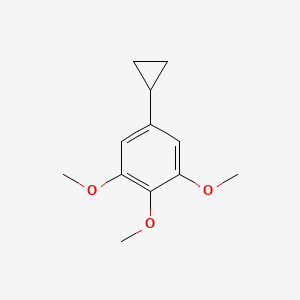
5-Cyclopropyl-1,2,3-trimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-シクロプロピル-1,2,3-トリメトキシベンゼンは、ベンゼン環に1位、2位、3位に3つのメトキシ基が置換され、5位にシクロプロピル基が置換された有機化合物です。
2. 製法
合成経路と反応条件: 5-シクロプロピル-1,2,3-トリメトキシベンゼンの合成は、通常、1,2,3-トリメトキシベンゼンのシクロプロピル化を伴います。一般的な方法には、1,2,3-トリメトキシベンゼンをシクロプロピルブロミドと水素化ナトリウムまたはtert-ブトキシカリウムなどの強塩基の存在下で反応させる方法があります。 この反応は、通常、ジメチルホルムアミド (DMF) またはテトラヒドロフラン (THF) などの非プロトン性溶媒中で還流条件下で行われます .
工業的製造方法: 5-シクロプロピル-1,2,3-トリメトキシベンゼンの具体的な工業的製造方法は十分に文書化されていませんが、一般的なアプローチは、ラボ規模の合成方法をスケールアップすることです。これには、収率と純度を高めるために反応条件を最適化し、効率と安全性を向上させるために連続フロープロセスを実装することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1,2,3-trimethoxybenzene typically involves the cyclopropylation of 1,2,3-trimethoxybenzene. One common method includes the reaction of 1,2,3-trimethoxybenzene with cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
反応の種類: 5-シクロプロピル-1,2,3-トリメトキシベンゼンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、対応するキノンを生成するために酸化できます。
還元: この化合物は、シクロプロピル置換フェノールを生成するために還元できます。
置換: メトキシ基を他の置換基に置き換えることができる求電子置換反応が起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) やクロム酸 (CrO₃) が酸性条件で使用されます。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: 臭素 (Br₂) や硝酸 (HNO₃) などの試薬をそれぞれハロゲン化またはニトロ化反応に使用できます。
主な生成物:
酸化: キノンの生成。
還元: シクロプロピル置換フェノールの生成。
置換: ハロゲン化またはニトロ化誘導体の生成。
4. 科学研究における用途
5-シクロプロピル-1,2,3-トリメトキシベンゼンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物学的活性について調査されています。
医学: 特に新規治療薬の設計において、創薬における潜在的な使用について検討されています。
科学的研究の応用
5-Cyclopropyl-1,2,3-trimethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
作用機序
5-シクロプロピル-1,2,3-トリメトキシベンゼンの作用機序は完全に解明されていません。これは、特定の用途に応じて、さまざまな分子標的や経路と相互作用すると考えられています。たとえば、生物系では、酵素や受容体と相互作用し、生化学経路の調節につながる可能性があります。 関連する正確なメカニズムを解明するには、さらなる研究が必要です .
類似化合物:
1,3,5-トリメトキシベンゼン: 1位、3位、5位に3つのメトキシ基を持つ化合物ですが、シクロプロピル基がありません。
1,2,3-トリメトキシベンゼン: 5-シクロプロピル-1,2,3-トリメトキシベンゼンに似ていますが、シクロプロピル置換がありません。
ユニークさ: 5-シクロプロピル-1,2,3-トリメトキシベンゼンは、シクロプロピル基の存在によりユニークであり、独特の化学的および物理的特性をもたらします。
類似化合物との比較
1,3,5-Trimethoxybenzene: A compound with three methoxy groups at positions 1, 3, and 5, but lacking the cyclopropyl group.
1,2,3-Trimethoxybenzene: Similar to 5-Cyclopropyl-1,2,3-trimethoxybenzene but without the cyclopropyl substitution.
Uniqueness: this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
5-cyclopropyl-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C12H16O3/c1-13-10-6-9(8-4-5-8)7-11(14-2)12(10)15-3/h6-8H,4-5H2,1-3H3 |
InChIキー |
NAQHWLJZQJXFAD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


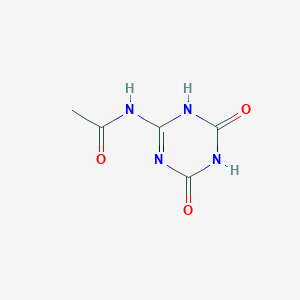
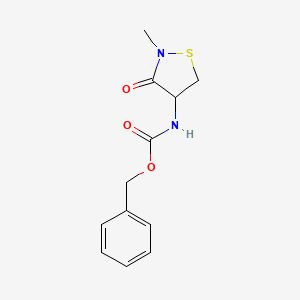
![6-Bromoimidazo[1,2-a]pyrimidine-2-methanol](/img/structure/B11717550.png)
![2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)
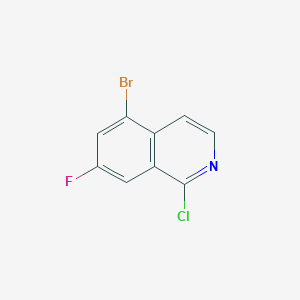
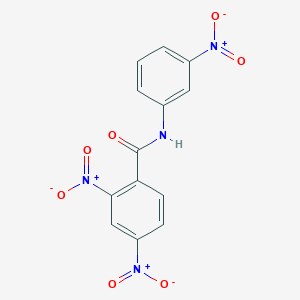
![Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate](/img/structure/B11717567.png)

![[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane](/img/structure/B11717573.png)
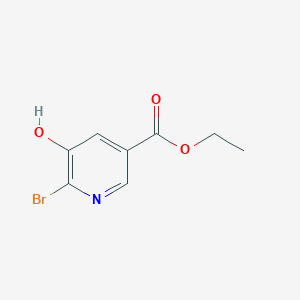
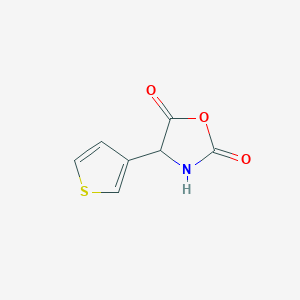
![Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11717603.png)
![N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11717608.png)
![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B11717626.png)
